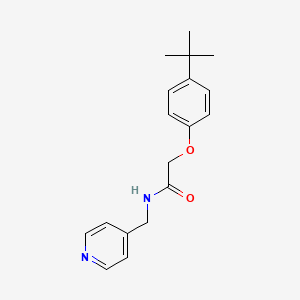![molecular formula C18H15N3OS B5821287 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its anti-cancer effects by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome system. This system is involved in the degradation of proteins that are involved in cell cycle progression, DNA repair, and apoptosis. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide inhibits this process by preventing the activation of the NEDD8-activating enzyme, leading to the accumulation of proteins that are involved in cell cycle arrest, apoptosis, and senescence.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest in the G1 and G2 phases, leading to the accumulation of cells in these phases. It also induces apoptosis, which is characterized by the activation of caspases and the cleavage of PARP. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce senescence, which is characterized by the activation of p16 and p21.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages for lab experiments. It is a potent inhibitor of the NEDD8-activating enzyme, and it has been shown to have anti-cancer effects in a variety of cancer cell lines. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has some limitations for lab experiments. It is a synthetic compound that is difficult to synthesize, and it is relatively expensive. It also has some toxicity issues, which may limit its use in certain experiments.
Zukünftige Richtungen
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several potential future directions for research. It may be used in combination with other anti-cancer agents to enhance its therapeutic effects. It may also be used in the development of targeted therapies that specifically target the NEDD8-activating enzyme. Further research is needed to determine the optimal dosage and administration schedule for N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, as well as its long-term effects on cancer patients. Additionally, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide may have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.
Synthesemethoden
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide is a synthetic compound that is prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including 4-methyl-2-pyridinylamine, carbon disulfide, and naphthalene-1-carboxylic acid. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which plays a crucial role in the regulation of protein degradation pathways. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to induce cell cycle arrest, apoptosis, and senescence in a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.
Eigenschaften
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-19-16(11-12)20-18(23)21-17(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVKDQKNGFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

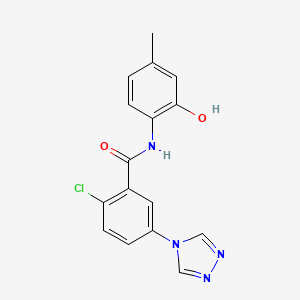
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)
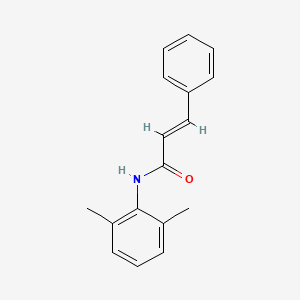
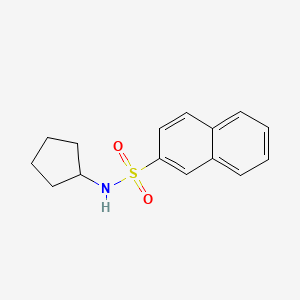
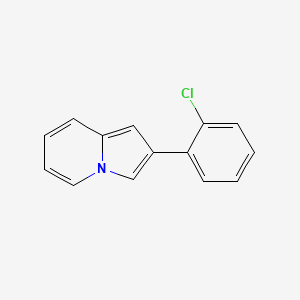
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)
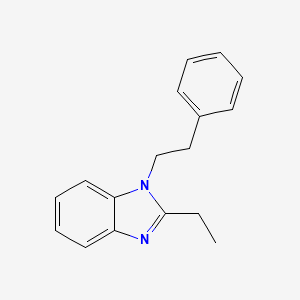
![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
